DL-Arachidoyl carnitine chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

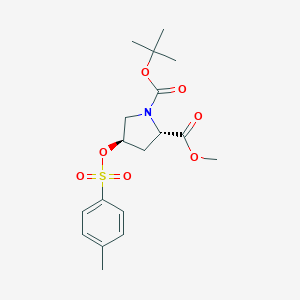

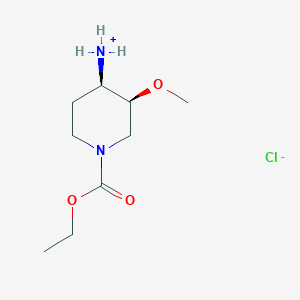

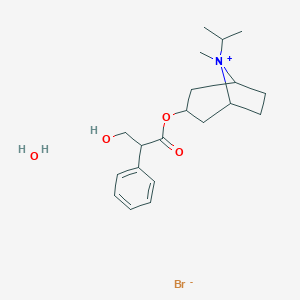

DL-Arachidoyl carnitine chloride is a compound with the molecular formula C27H54ClNO4 and a molecular weight of 492.17 . It is primarily used for research purposes .

Molecular Structure Analysis

The linear formula for DL-Arachidoyl carnitine chloride is C27H53NO4HCl . The compound has a molecular weight of 492.2 g/mol .Chemical Reactions Analysis

Carnitine, including DL-Arachidoyl carnitine chloride, plays a crucial role in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation . Changes in circulating levels of various acylcarnitines have been used to identify alterations in metabolic state .Wissenschaftliche Forschungsanwendungen

Molecular Biology Grade Reagent

DL-Arachidoyl Carnitine Chloride is a molecular biology grade reagent . It is used in various molecular biology applications due to its high purity. It is stored at -20°C and protected from light .

Fatty Acid Metabolism

Carnitine facilitates the transport of fatty acids into the mitochondria to be used in fatty acid metabolism . It does so by accepting acyl groups from fatty acids complexed with coenzyme A, which yields esterified carnitine or acylcarnitines that enable the transport of fatty acyl groups into the inner mitochondrial matrix .

β-Oxidation of Fatty Acids

β-Oxidation of fatty acids in mitochondria is inhibited by uncoupling conditions, thus changes in circulating levels of various acylcarnitines have been used to identify alterations in metabolic state . Arachidonoyl-L-carnitine is formed from carnitine conjugated to arachidonic acid .

Mitochondrial Biology

Arachidonoyl-L-carnitine plays a significant role in mitochondrial biology . It is involved in the transport of fatty acyl groups into the inner mitochondrial matrix, which is crucial for the β-oxidation of fatty acids .

Lipid Biochemistry

In the field of lipid biochemistry, Arachidonoyl-L-carnitine is used for the study of fatty acids . It is particularly useful in the study of fatty acid degradation .

Cell Biology

Arachidonoyl-L-carnitine is also used in cell biology research . It is involved in the study of cellular processes related to fatty acid metabolism .

Wirkmechanismus

Mode of Action

It is known that carnitine derivatives play a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Biochemical Pathways

DL-Arachidoyl Carnitine Chloride is involved in various metabolic pathways. The most significant of these is the fatty acid metabolism, where it plays a role in the transport of fatty acids into the mitochondria for β-oxidation . This process is crucial for maintaining energy homeostasis within the body .

Pharmacokinetics

It is known that carnitine and its derivatives are maintained within relatively narrow limits for normal biological functioning . The homeostasis of carnitine is multifaceted with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .

Result of Action

The presence of arachidonoyl-carnitine (C20:4) has been associated with increased glucose levels and decreased plasma HDL-C levels . It has also been associated with less blood pressure lowering . These findings suggest that DL-Arachidoyl Carnitine Chloride may have significant effects on cardiometabolic responses .

Action Environment

The action, efficacy, and stability of DL-Arachidoyl Carnitine Chloride can be influenced by various environmental factors. These factors could include the physiological state of the individual, the presence of other compounds, and the specific conditions under which the compound is stored and handled . For instance, it is recommended that DL-Arachidoyl Carnitine Chloride be stored at -20°C and protected from light .

Safety and Hazards

DL-Arachidoyl carnitine chloride may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Relevant Papers One paper found that the presence of arachidonoyl-carnitine (C20:4) was significantly associated with increased glucose and was nominally associated with decreased plasma HDL-C and with less blood pressure lowering after adjustment . Another paper discussed the function, detection, and alteration of acylcarnitine metabolism in hepatocellular carcinoma .

Eigenschaften

IUPAC Name |

(3-carboxy-2-icosanoyloxypropyl)-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H53NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4;/h25H,5-24H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOCROGCULHZKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

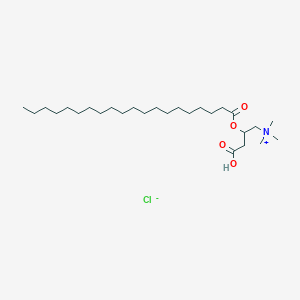

CCCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647366 |

Source

|

| Record name | 3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

CAS RN |

149116-07-4 |

Source

|

| Record name | 3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)

![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)